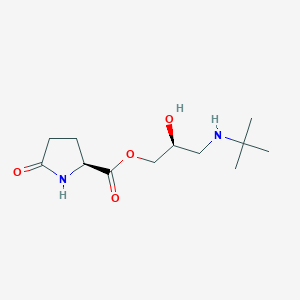
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 5th position, and a trifluoromethyl group at the 2nd position on the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 2-(trifluoromethyl)pyrimidine followed by chlorination. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitution patterns.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. The chloro group can participate in covalent bonding with target proteins, leading to inhibition of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the chloro group at the 6th position.
6-Chloro-2-(trifluoromethyl)pyrimidin-4(1H)-one: Lacks the nitro group at the 5th position.
6-Chloro-5-nitro-4(1H)-pyrimidinone: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness
6-Chloro-5-nitro-2-(trifluoromethyl)pyrimidin-4(1H)-one is unique due to the presence of all three functional groups (chloro, nitro, and trifluoromethyl) on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917895-54-6 |
|---|---|
Formule moléculaire |
C5HClF3N3O3 |
Poids moléculaire |
243.53 g/mol |
Nom IUPAC |
4-chloro-5-nitro-2-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5HClF3N3O3/c6-2-1(12(14)15)3(13)11-4(10-2)5(7,8)9/h(H,10,11,13) |
Clé InChI |
OVRPQAUWRKHNFZ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(NC1=O)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)



![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)

